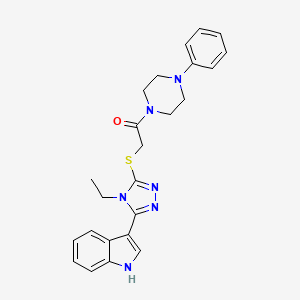
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N6OS and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid molecule that integrates significant pharmacophores known for their biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Structure and Synthesis
This compound features an indole moiety linked to a triazole and a phenylpiperazine unit, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from accessible precursors, including:
- Indole Formation : Synthesized via Fischer indole synthesis.
- Triazole Formation : Achieved through cyclization with hydrazine derivatives.
- Thio Linkage : Formed by reacting the triazole-indole intermediate with phenyl isothiocyanate under basic conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values indicating effective inhibition at micromolar concentrations .
Antimicrobial Properties
The triazole and indole components contribute to antimicrobial activity. Studies have demonstrated that similar compounds exhibit potent antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL for some derivatives .
Anti-inflammatory Effects
Compounds with structural similarities have been evaluated for anti-inflammatory properties. For example, triazole-thione hybrids have shown promising results in reducing inflammation in various models .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The indole and triazole moieties may inhibit key enzymes involved in cancer proliferation and microbial growth. Additionally, the compound may modulate cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of pathogen growth .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological efficacy of compounds similar to This compound . Below are summarized findings from notable research:
| Study Focus | Compound Tested | Activity | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Triazole derivatives | Colon carcinoma | 6.2 μM |
| Antifungal | Indole-triazole hybrids | C. albicans, A. fumigatus | MIC: 0.0156–0.5 μg/mL |
| Anti-inflammatory | Triazole-thione hybrids | Inflammation models | Significant reduction observed |
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-2-30-23(20-16-25-21-11-7-6-10-19(20)21)26-27-24(30)32-17-22(31)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16,25H,2,12-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRTWXPZOLLNMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














